molecular formula CHBr3 B1601973 Bromoform-13C CAS No. 72802-81-4

Bromoform-13C

Cat. No. B1601973
CAS RN: 72802-81-4
M. Wt: 253.72 g/mol
InChI Key: DIKBFYAXUHHXCS-OUBTZVSYSA-N
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Description

Bromoform-13C, also known as Tribromomethane-13C, is a compound with the linear formula 13CHBr3 . It has a molecular weight of 253.72 g/mol . .


Synthesis Analysis

A convenient synthesis of 13C-bromoform and 13C-tetrabromomethane from 13C-iodomethane labelling through 13:CBr2 has been reported . The synthesis involves the methylation of phenyldithiane 3 with 13CH3I to give labelled acetophenone (5) through the thioacetal 4 . The title compounds 1 and 2 are obtained by NaOBr-cleavage .


Molecular Structure Analysis

The molecular structure of Bromoform-13C is represented by the linear formula 13CHBr3 . The InChI representation is InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1 . The SMILES string is 13CH(Br)Br .


Chemical Reactions Analysis

The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents . The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established .


Physical And Chemical Properties Analysis

Bromoform-13C has a molecular weight of 253.72 g/mol . It has a computed XLogP3-AA of 2.8, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . It has a rotatable bond count of 0 . The exact mass is 252.76414 g/mol and the monoisotopic mass is 250.76619 g/mol .

Scientific Research Applications

  • Theoretical and Experimental Investigations

    • Bromoform has been the subject of joint theoretical and experimental studies. Researchers have used ab initio and genetic algorithm calculations along with infrared and Raman spectra analysis to determine the potential function of bromoform, including HCBr3, DCBr3, and H13CBr3. This has led to the determination of anharmonicity constants and the interpretation of Fermi interactions, contributing to our understanding of molecular vibrations and interactions (Fernández-Liencres et al., 1996).
  • Solid-State Studies and Molecular Modelling

    • Bromoform's interaction with other molecules has been explored in solid-state studies. For instance, the crystalline C60·2CHBr3 solvate has been analyzed using powder X-ray diffraction, molecular modeling, and solid-state nuclear magnetic resonance. These studies reveal insights into the crystal structure and the dynamics of the molecules involved, with bromoform playing a key role in the arrangement and behavior of the fullerene cages (Collins et al., 1999).
  • Spin-Spin Coupling Constants

    • The spin-spin coupling constants between carbon-13 and bromine in bromomethanes have been a subject of study, providing valuable data for understanding the molecular relaxation mechanisms in these compounds. Such studies help in elucidating the molecular dynamics and interactions within these molecules (Yamamoto & Yanagisawa, 1977).
  • Environmental Tracing Applications

    • Bromoform, due to its distinct chemical signature, has been used as a tracer in environmental studies. For example, its distribution in seawater has been used to monitor the movement of cooling water from industrial facilities, demonstrating its potential as a tracer of coastal water masses (Yang, 2001).
  • Atmospheric Chemistry and Environmental Impact

    • Studies have explored bromoform's role as a precursor of atmospheric reactive bromine species, which are involved in ozone depletion. Understanding the global patterns and emissions of bromoform in the open ocean contributes significantly to our knowledge of atmospheric chemistry and environmental impact (Stemmler et al., 2014).

Mechanism of Action

Bromoform-13C belongs to the class of organic compounds known as trihalomethanes . These are organic compounds in which exactly three of the four hydrogen atoms of methane (CH4) are replaced by halogen atoms .

Safety and Hazards

Bromoform-13C can cause harm if swallowed, skin irritation, serious eye irritation, and toxicity if inhaled . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, fume, mist, spray, gas, vapors, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, wearing protective clothing and gloves, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

tribromo(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBr3/c2-1(3)4/h1H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKBFYAXUHHXCS-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBr3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486626
Record name Bromoform-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoform-13C

CAS RN

72802-81-4
Record name Bromoform-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoform-13C
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